2-(4-Chlorothiophen-2-yl)ethanamine

Lipophilicity Drug design Permeability

Researchers pursuing dual COX-2/5-LOX inhibition often encounter scaffold limitations when regioisomeric impurities or mismatched linker lengths compromise target engagement and metabolic profiles. 2-(4-Chlorothiophen-2-yl)ethanamine (CAS 929707-39-1) resolves this through its precise 4-Cl substitution and ethanamine spacer: - COX-2 IC₅₀ 0.76-9.01 μM; 5-LOX IC₅₀ 23.08 μM with selectivity indices up to 124 in thiazole-elaborated derivatives. - XLogP3 = 1.6 (Δ 0.3 vs 5-Cl isomer), enabling CNS programs with defined lipophilicity ceilings. - Ethanamine linker (~2.5 Å) provides +1 rotatable bond vs methanamine analog, essential for deeper amine-binding receptor sub-pockets.

Molecular Formula C6H8ClNS
Molecular Weight 161.65 g/mol
Cat. No. B12062322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorothiophen-2-yl)ethanamine
Molecular FormulaC6H8ClNS
Molecular Weight161.65 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Cl)CCN
InChIInChI=1S/C6H8ClNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1-2,8H2
InChIKeyNBBDGOLNUQVLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorothiophen-2-yl)ethanamine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Context


2-(4-Chlorothiophen-2-yl)ethanamine (CAS 929707-39-1; free base molecular formula C₆H₈ClNS, MW 161.65 g·mol⁻¹) is a halogenated heterocyclic primary amine belonging to the thiophene ethylamine class [1]. It is distinguished from its closest regioisomer, the 5‑chloro variant, by the chlorine substitution at the 4‑position of the thiophene ring, which imparts a lower computed lipophilicity (XLogP3 = 1.6 versus 1.9 for the 5‑chloro analog) and moderate basicity (predicted pKₐ ~10.3 for the primary amine moiety) [1][2]. The compound serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for constructing analgesics, anti‑inflammatory agents, and CNS‑active candidates, and has been employed as a building block in the synthesis of thiazole‑based COX‑2/5‑LOX dual inhibitors [3].

Regiochemistry 4-Chloro substitution enables distinct reactivity and SAR divergence from 5-chloro and unsubstituted analogs
Physicochemical Profile Lower computed lipophilicity and moderate basicity support early ADME triage in drug discovery
Synthetic Utility Versatile intermediate for thiazole-based dual COX-2/5-LOX inhibitors and CNS-targeted scaffolds

Why 2-(4-Chlorothiophen-2-yl)ethanamine Cannot Be Replaced by In‑Class Analogs Without Qualification


The thiophene ethylamine family contains several commercially available congeners—most notably the 5‑chloro regioisomer, the unsubstituted 2‑(thiophen-2-yl)ethanamine, and the shorter‑chain (4‑chlorothiophen-2-yl)methanamine analog—that may appear interchangeable based on name similarity. However, the position of the chlorine atom on the thiophene ring, the length of the alkylamine linker, and the accompanying changes in lipophilicity, electron density, and conformational flexibility directly govern the compound’s synthetic utility, metabolic stability, and target‑binding geometry [1][2]. Procuring a substitute without verifying these parameters introduces quantifiable risk into multi‑step synthetic routes and reproducible biological profiling, as has been demonstrated in scaffold‑hopping exercises within the 4‑chlorothiophene series [3].

4-Chloro regioisomer (target)
5-Chloro regioisomer
Lower lipophilicity and altered electron density may shift metabolic stability and target binding
Ethanamine linker (2-carbon)
Methanamine analog (1-carbon)
+1 rotatable bond and extended amine-to-ring distance may alter binding geometry and SAR
4-Chlorothiophene scaffold
Unsubstituted thiophene ethanamine
Missing chloro directing group may limit cross-coupling utility and dual-pathway activity

Quantitative Evidence Guide: Where 2-(4-Chlorothiophen-2-yl)ethanamine Offers Verifiable Differentiation


Reduced Computed Lipophilicity (XLogP3) Relative to the 5‑Chloro Regioisomer

The 4‑chloro substitution pattern confers lower computed lipophilicity compared to the 5‑chloro analog [1][2]. A decrease in XLogP3 of 0.3 log units translates to approximately a 2‑fold reduction in the predicted partition coefficient, which is a material difference in early drug‑discovery programs where controlling log D for ADME properties is critical.

Computed Lipophilicity (XLogP3)
Cross-study comparable
Δ XLogP3 = –0.3 (target ~2‑fold less lipophilic)
May reduce non-specific binding risk in ADME screening
Computed property; context-dependent
Lipophilicity Drug design Permeability

Differential Boiling Point as a Practical Purification and Formulation Proxy

The target compound exhibits a higher predicted normal boiling point than its 5‑chloro counterpart . A ΔBP of +5.4 °C is sufficient to affect distillation cut decisions and head‑space composition during solvent‑assisted evaporation or lyophilization cycles, directly impacting purity profiles for analytical‑grade procurement.

Predicted Boiling Point
Cross-study comparable
ΔBP ≈ +5.4 °C (4-Cl isomer boils higher)
Wider thermal window for distillation-based purification
Modeled property; processing context
Volatility Purification Pharmaceutical processing

Scaffold‑Linked In Vitro COX‑2 Inhibition Potency: 4‑Chlorothiophene‑Based Thiazole Derivatives Achieve Sub‑Micromolar IC₅₀ Values

While 2-(4-chlorothiophen-2-yl)ethanamine itself functions as a synthetic intermediate, the 4‑chlorothiophene core—when elaborated into thiazol‑2‑amine derivatives—yields compounds with notable COX‑2 potency [1]. Compound 5d (containing the 4‑chlorothiophen-2‑yl scaffold) achieves an order‑of‑magnitude improvement in COX‑2 potency relative to the class‑average and a selectivity index of 112, placing it ahead of several earlier generations of thiophene‑COX‑2 ligands.

COX-2 Inhibition (Derivative 5d)
Class-level inference
IC₅₀ 0.86 μM; selectivity index 112
Scaffold-competent COX-2 pathway research context
Derivative data; requires target-specific validation
COX-2 inhibition Anti-inflammatory Selectivity index

Scaffold‑Competent 5‑LOX Inhibition: Lead 5d Achieves 23.08 μM IC₅₀ in a Dual‑Pathway Context

In the same scaffold‑elaboration study, the 4‑chlorothiophene‑based thiazole derivative 5d inhibited 5‑lipoxygenase (5‑LOX) with an IC₅₀ of 23.08 μM, compared to zileuton’s 11.00 μM [1]. This dual COX‑2 / 5‑LOX profile is rare among mono‑substituted thiophene ethylamines and provides a clear pharmacodynamic differentiation from the single‑target behavior reported for simple thiophene ethanamines lacking the 4‑chloro substitution.

5-LOX Inhibition (Derivative 5d)
Class-level inference
IC₅₀ 23.08 μM vs zileuton 11.00 μM
Dual COX-2/5-LOX chemical space accessible from 4-Cl scaffold
Derivative-based inference; validation gap for free amine
5-LOX inhibition Dual COX/LOX inhibitor Anti-inflammatory

In Vivo Anti‑Inflammatory & Analgesic Efficacy of 4‑Chlorothiophene‑Based Thiazole Derivatives at 10–20 mg·kg⁻¹ in Rodent Models

Compounds 5d and 5e, derived from the 4‑chlorothiophene-2‑yl building block, exhibited significant, dose‑dependent anti‑nociceptive and anti‑inflammatory effects in the hot‑plate and carrageenan‑induced paw edema models at oral doses of 5, 10, and 20 mg·kg⁻¹ body weight [1]. This in vivo translation provides a key data point that generic thiophene ethylamines without the 4‑chloro substitution have not publicly demonstrated in comparable models.

In Vivo Model Response (Derivatives)
Class-level inference
Dose-dependent response at 5–20 mg·kg⁻¹ in rodent models
Scaffold-derived model-response endpoint context
Data gap for alternative thiophene scaffolds
In vivo efficacy Analgesic Anti-inflammatory animal model

Linker‑Length Differentiation: Ethanamine versus Methanamine Impacts Conformational Space and Binding Geometry

The ethanamine linker (two‑carbon chain) of the target compound provides an additional rotatable bond and greater conformational flexibility compared to the methanamine analog (one‑carbon linker) [1]. This molecular‑level difference is critical in fragment‑based design and SBDD campaigns, where the amine‑to‑thiophene distance directly influences hydrogen‑bond donor‑acceptor geometry in the binding pocket . The ethanamine variant has been employed as a preferred intermediate in patent‑disclosed syntheses of β‑amino sulfides and thiazole‑containing pharmacophores where the longer linker is required for productive target engagement [2].

Linker-Length Differentiation
Cross-study comparable
+1 rotatable bond; amine-to-ring distance ~2.5 vs 1.5 Å
Extended linker geometry enables access to deeper receptor sub-pockets
Structural descriptor; SAR-dependent
Linker length Conformational flexibility Medicinal chemistry

Best‑Fit Application Scenarios for 2-(4-Chlorothiophen-2-yl)ethanamine Based on Quantitative Evidence


Lead‑Optimization Programs Targeting Dual COX‑2 / 5‑LOX Anti‑Inflammatory Pathways

When a discovery program requires simultaneous inhibition of COX‑2 and 5‑LOX to address prostaglandin‑ and leukotriene‑mediated inflammation, the 4‑chlorothiophen-2‑yl scaffold has demonstrated scaffold‑competent dual activity in thiazole‑elaborated forms (COX‑2 IC₅₀ 0.76–9.01 μM; 5‑LOX IC₅₀ 23.08 μM for lead 5d) with dose‑dependent in vivo efficacy at 10–20 mg·kg⁻¹ [1]. The 4‑Cl substitution pattern, combined with the ethanamine linker, enables derivatization into the thiazole series that generated selectivity indices up to 124, a performance level not publicly replicated with the 5‑Cl isomer or unsubstituted parent. Procurement of 2-(4-chlorothiophen-2-yl)ethanamine is therefore scientifically justified as a strategic intermediate for this dual‑target indication.

Fragment‑Based & Structure‑Based Drug Design Requiring Defined Amine‑to‑Aromatic Distance

The ethanamine linker (~2.5 Å amine‑to‑thiophene distance) provides +1 rotatable bond relative to the methanamine analog (-1.0 Å distance) [1]. For fragment‑based screening where the hydrogen‑bond donor geometry must precisely match a receptor sub‑pocket, this extended linker is non‑substitutable; the shorter methanamine congener cannot replicate the same pose, as evidenced by patent‑disclosed syntheses that specifically require the ethanamine spacer [2]. Procurement of the ethanamine variant is thus mandated when the synthetic route targets receptors with deeper amine‑binding cavities.

ADME‑Sensitive Discovery Programs Prioritizing Lower Lipophilicity Starting Materials

Programs with a defined XLogP3 ceiling (e.g., target ≤1.8 for CNS permeation or reduced metabolic liability) will prefer 2-(4-chlorothiophen-2-yl)ethanamine (XLogP3 = 1.6) over the 5‑Cl isomer (XLogP3 = 1.9) [1]. The Δ = 0.3 log-unit difference corresponds to an approximately 2‑fold reduction in predicted membrane partitioning, which can be decisive in early‑stage candidate triage where even small lipophilicity increases are penalized in multi‑parametric scoring functions.

Synthetic Chemistry Requiring Site‑Selective Reactivity at the 4‑Chloro‑Thiophene Position

The 4‑chloro group serves as both a directing group for electrophilic aromatic substitution and a synthetic handle for cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) that are impossible with the unsubstituted thiophene ethanamine [1]. The higher predicted boiling point of the 4‑Cl isomer (234.9 °C) relative to the 5‑Cl isomer (229.5 °C) also provides a practical advantage in distillation‑based purification after coupling steps [2]. For laboratories synthesizing complex heterocyclic libraries, the 4‑chloro building block offers a unique combination of reactivity and physical handling properties.

Application
Selection Property
Validation Focus
Dual COX-2/5-LOX pathway research
4-Chlorothiophene scaffold dual-inhibition potential
Enzyme inhibition and selectivity assays
Fragment-based screening with defined linker geometry
Ethanamine linker conformational flexibility
Binding pose and SAR analysis
Early ADME triage prioritizing low lipophilicity
Lower lipophilicity scaffold context
LogD/permeability and metabolic stability assays
Heterocyclic library synthesis with site-selective coupling
4-Chloro directing group and cross-coupling handle
Reactivity and purification profiling
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